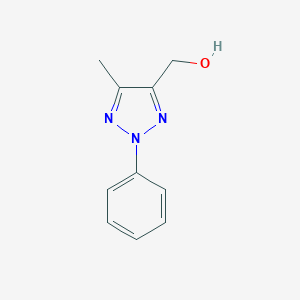

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

概要

説明

“(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol” is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that have been proven to exhibit a variety of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .

Synthesis Analysis

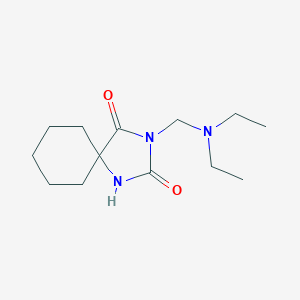

The synthesis of triazole compounds often involves reactions with azides and alkynes . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The pyrazole ring in the title hemisolvate is almost coplanar with the pendant thiourea residue and slightly twisted with respect to the triazole ring .Chemical Reactions Analysis

Triazole compounds have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .科学的研究の応用

Xanthine Oxidase Inhibition

This compound has been evaluated for its potential as a xanthine oxidase inhibitor . Xanthine oxidase (XO) is an enzyme that plays a role in the catabolism of purines in humans and is a target for the treatment of hyperuricemia and gout. Derivatives of this compound have shown high potency in inhibiting XO, which could lead to the development of new therapeutic agents.

Antimicrobial Activity

The triazole ring present in this compound is known for its antimicrobial properties. Research has indicated that modifications of the triazole moiety can lead to compounds with significant antimicrobial activity , which could be beneficial in creating new antibiotics or antiseptics.

Cancer Research

Triazole derivatives have been studied for their anticancer properties . They have shown considerable activity against various cancer cell lines, including HepG2, A549, and Hela . This suggests that (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol could be a precursor for the synthesis of compounds with potential use in cancer treatment.

Enzyme Inhibition for Neurodegenerative Diseases

Compounds with a triazole core have been investigated for their ability to inhibit enzymes that are implicated in neurodegenerative diseases. For example, molecular docking studies have shown that certain triazole derivatives can fit into enzyme binding sites, potentially leading to the development of treatments for conditions like Alzheimer’s disease .

Anti-inflammatory and Analgesic Applications

The structural motif of triazoles is associated with anti-inflammatory and analgesic effects . This makes them interesting candidates for the development of new drugs that can alleviate pain and reduce inflammation without the side effects associated with current medications .

Antioxidant Properties

Triazoles have been recognized for their antioxidant properties . They can act as free radical scavengers, which is important in protecting the body from oxidative stress, a factor in many chronic diseases .

Agricultural Chemistry

In the field of agricultural chemistry, triazole derivatives are explored for their use as pesticides and fungicides . Their ability to interfere with the biological processes of pests and fungi makes them valuable in crop protection strategies .

Industrial Applications

The chemical stability and versatility of triazoles make them suitable for various industrial applications . They can be used in the synthesis of dyes, polymers, and other materials that require specific chemical properties for their function .

作用機序

Target of Action

Similar compounds, such as 2-phenyl-5-methyl-2h-1,2,3-triazole-4-carboxylic acids/carbohydrazides, have been evaluated for their in vitro xanthine oxidase (xo) inhibitory activity . Xanthine oxidase is an enzyme involved in purine metabolism and is a target for gout treatment.

Mode of Action

It’s known that triazole derivatives can interact with their targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon .

Biochemical Pathways

If we consider its potential as a xanthine oxidase inhibitor, it could affect purine metabolism, leading to decreased production of uric acid, a key factor in gout .

Pharmacokinetics

It’s known that the compound is soluble in methanol , which could potentially influence its absorption and distribution in the body.

Result of Action

If it acts as a xanthine oxidase inhibitor, it could potentially reduce the production of uric acid, thereby alleviating the symptoms of gout .

Action Environment

It’s known that the compound is stable at room temperature , which could potentially influence its efficacy and stability.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(5-methyl-2-phenyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHJVMFMRIGUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340277 | |

| Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |

CAS RN |

13322-19-5 | |

| Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。